molecular formula C8H9BrIN B2397212 3-Bromo-5-iodo-2,4,6-trimethylpyridine CAS No. 29976-61-2

3-Bromo-5-iodo-2,4,6-trimethylpyridine

Cat. No. B2397212
CAS RN: 29976-61-2
M. Wt: 325.975
InChI Key: QCAMZUONVCVXRR-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-2,4,6-trimethylpyridine is a chemical compound with the CAS Number: 29976-61-2 . It has a molecular weight of 325.97 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C8H9BrIN/c1-4-7(9)5(2)11-6(3)8(4)10/h1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.

Scientific Research Applications

Synthesis of Functionalized Pyridines

3-Bromo-5-iodo-2,4,6-trimethylpyridine serves as a critical intermediate in the synthesis of functionalized pyridines, which are of significant interest in pharmaceutical research and material science. The compound's halogen atoms are reactive sites that can be used in cross-coupling reactions to introduce various functional groups. For example, Song et al. (2004) developed a methodology using 5-bromopyridyl-2-magnesium chloride, derived from 5-bromo-2-iodopyridine, to afford a range of useful functionalized pyridine derivatives, highlighting the importance of halogen-substituted pyridines in organic synthesis Song et al., 2004.

Halogen Dance Reactions

The halogen atoms in this compound make it a suitable candidate for halogen dance reactions, which are used to reorganize halogen atoms within molecules. Wu et al. (2022) described syntheses of halogen-rich pyridines utilizing halogen dance reactions, demonstrating the compound's utility in accessing pentasubstituted pyridines with desired functionalities for further chemical manipulations Wu et al., 2022.

Application in Metal-Complexing Molecular Rods

Schwab et al. (2002) developed efficient syntheses of brominated bipyridines and bipyrimidines, using bromo derivatives as precursors. These compounds are valuable for the preparation of metal-complexing molecular rods, underscoring the role of bromo-substituted pyridines in constructing complex molecular architectures Schwab et al., 2002.

Halogen Bonding versus N-Arylation

Baykov et al. (2021) explored the interplay between halogen-substituted pyridines and azines, showing how steric hindrances can switch the interaction from halogen bonding to N-arylation. This study illustrates the nuanced chemical behavior of bromo- and iodo-substituted pyridines in the presence of σ-hole donating haloarenenitriles, contributing to the understanding of halogen bonding in organic synthesis Baykov et al., 2021.

Safety and Hazards

While specific safety and hazard information for this compound was not found, it’s always important to handle chemical compounds with care. Use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

properties

IUPAC Name

3-bromo-5-iodo-2,4,6-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrIN/c1-4-7(9)5(2)11-6(3)8(4)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAMZUONVCVXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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